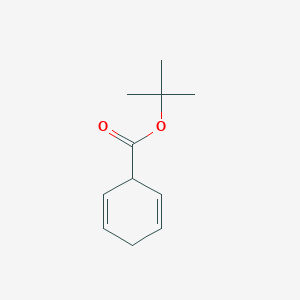
tert-Butyl cyclohexa-2,5-diene-1-carboxylate
Cat. No. B8683268
Key on ui cas rn:
61812-52-0
M. Wt: 180.24 g/mol
InChI Key: KRNQJRLFZIBNOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04187316
Procedure details


A solution of 16 g of 2,5-cyclohexadiene carboxylic acid in 20 ml of dichloromethane containing 10 drops of sulfuric acid is treated with 40 ml of isobutylene in an autoclave overnight after which the contents were poured into a sodium bicarbonate solution. The organic phase is isolated and passed through alumina to afford tert-butyl 2,5-cyclohexadienecarboxylate.





Identifiers


|
REACTION_CXSMILES
|
[CH:1]1([C:7]([OH:9])=[O:8])[CH:6]=[CH:5][CH2:4][CH:3]=[CH:2]1.S(=O)(=O)(O)O.C(=O)(O)[O-].[Na+]>ClCCl.CC(=C)C>[CH:1]1([C:7]([O:9][C:1]([CH3:7])([CH3:6])[CH3:2])=[O:8])[CH:6]=[CH:5][CH2:4][CH:3]=[CH:2]1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
16 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(C=CCC=C1)C(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
catalyst
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(C)=C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase is isolated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(C=CCC=C1)C(=O)OC(C)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
